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molecular formula C9H10N4O2 B8272457 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid

1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B8272457
M. Wt: 206.20 g/mol
InChI Key: ZEZRUPVBAWYARR-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Into a flask containing a solution of benzyl 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate (1 g, 3.4 mmol) in EtOH (25 ml), 10% Pd/C (100 mg) was added at RT. The resulting mixture was stirred at RT under H2 atmosphere for 3 h. The reaction mixture was filtered through a celite bed and the filtrate was concentrated. The residue was triturated twice from diethyl ether. Yield 500 mg. LC-MS: [M+1]=207.04.
Name
benzyl 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[N:4]=[C:3]1[C:17]1[CH:18]=[N:19][N:20]([CH3:22])[CH:21]=1>CCO.[Pd]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[N:4]=[C:3]1[C:17]1[CH:18]=[N:19][N:20]([CH3:22])[CH:21]=1

Inputs

Step One
Name
benzyl 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate
Quantity
1 g
Type
reactant
Smiles
CN1C(=NC(=C1)C(=O)OCC1=CC=CC=C1)C=1C=NN(C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT under H2 atmosphere for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at RT
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated twice from diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(=NC(=C1)C(=O)O)C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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